tcY-NH2 TFA

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

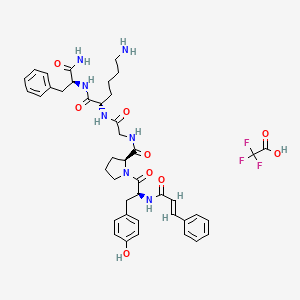

2D Structure

特性

IUPAC Name |

(2S)-N-[2-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-1-[(2S)-3-(4-hydroxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]propanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H49N7O7.C2HF3O2/c41-22-8-7-14-31(38(52)46-32(37(42)51)24-28-12-5-2-6-13-28)44-36(50)26-43-39(53)34-15-9-23-47(34)40(54)33(25-29-16-19-30(48)20-17-29)45-35(49)21-18-27-10-3-1-4-11-27;3-2(4,5)1(6)7/h1-6,10-13,16-21,31-34,48H,7-9,14-15,22-26,41H2,(H2,42,51)(H,43,53)(H,44,50)(H,45,49)(H,46,52);(H,6,7)/b21-18+;/t31-,32-,33-,34-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJKBSZTPQERHW-USBDLMLUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C=CC3=CC=CC=C3)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)/C=C/C3=CC=CC=C3)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H50F3N7O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746616 | |

| Record name | Trifluoroacetic acid--N-[(2E)-3-phenylprop-2-enoyl]-L-tyrosyl-L-prolylglycyl-L-lysyl-L-phenylalaninamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

853.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327177-34-4 | |

| Record name | Trifluoroacetic acid--N-[(2E)-3-phenylprop-2-enoyl]-L-tyrosyl-L-prolylglycyl-L-lysyl-L-phenylalaninamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tcY-NH2 TFA: A Potent PAR4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tcY-NH2 TFA, a synthetic peptide that acts as a potent and selective antagonist of the Protease-Activated Receptor 4 (PAR4). This document details its chemical properties, biological activities, and its role in modulating key signaling pathways. The guide includes structured tables of quantitative data, detailed experimental protocols, and visual diagrams of its mechanism of action to support researchers in their exploration of this compound for therapeutic and research applications, particularly in the fields of inflammation, immunology, and thrombosis.

Introduction

This compound, with the chemical name (trans-Cinnamoyl)-YPGKF-NH2 trifluoroacetate, is a synthetic peptide derivative that has garnered significant interest for its selective antagonism of PAR4. PAR4 is a G-protein coupled receptor that plays a crucial role in thrombosis and inflammation. Its activation by proteases like thrombin leads to platelet aggregation and cellular signaling cascades. This compound offers a valuable tool for investigating the physiological and pathological roles of PAR4 and holds potential as a therapeutic agent. The trifluoroacetate (TFA) salt form is a common result of the solid-phase peptide synthesis and purification process.

Chemical Properties and Structure

This compound is a well-characterized peptide with a defined chemical structure and properties.

| Property | Value | Source |

| Full Chemical Name | (trans-Cinnamoyl)-YPGKF-NH2 TFA | |

| IUPAC Name | N-trans-cinnamoyl-L-tyrosyl-L-prolyl-glycyl-L-lysyl-L-phenylalaninamide trifluoroacetic acid | |

| Molecular Formula | C42H50F3N7O9 | |

| Molecular Weight | 853.9 g/mol | |

| Amino Acid Sequence | Tyr-Pro-Gly-Lys-Phe (YPGKF) | |

| Modifications | N-terminus: trans-Cinnamoyl group; C-terminus: Amidation | |

| CAS Number | 1262750-73-1 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water |

Biological Activity

This compound exhibits potent and selective inhibitory effects on PAR4, leading to a range of biological activities both in vitro and in vivo.

In Vitro Activity

| Assay | Description | IC50 / EC50 | Species | Source |

| Platelet Aggregation Inhibition | Inhibition of platelet aggregation induced by the PAR4 agonist AYPGKF-NH2. | 95 µM | Rat | |

| Aorta Relaxation | Relaxation of isolated rat aortic rings pre-contracted with phenylephrine. | 64 µM | Rat | |

| Gastric Contraction | Contraction of isolated rat gastric longitudinal muscle strips. | 1 µM | Rat |

In Vivo Activity

| Model | Dosing & Administration | Effect | Species | Source |

| Brain Death-Induced Liver Injury | 0.6 mg/kg, single tail vein injection | Alleviates liver injury, reduces serum ALT/AST levels. | Rat | |

| Burn Injury | 0.6 mg/kg, single intraperitoneal injection | Increases posttraumatic activation of CD4+ Tregs in draining lymph nodes. | Mouse | |

| Experimental Inflammation | 40 ng/kg, single intrapleural injection | Inhibits neutrophil recruitment. | Mouse | |

| Myocardial Ischemia/Reperfusion Injury | 5 µM, 15 min perfusion in an isolated heart model | Decreases infarct size by 51% and increases recovery of ventricular function by 26%. | Rat |

Mechanism of Action: Signaling Pathways

This compound exerts its effects by antagonizing PAR4, thereby inhibiting downstream signaling cascades, including the NF-κB and MAPK pathways.

Caption: Inhibition of PAR4 by this compound blocks downstream signaling.

Experimental Protocols

The following are representative protocols for key experiments involving this compound.

Platelet Aggregation Assay

This protocol describes the measurement of platelet aggregation in response to a PAR4 agonist and its inhibition by this compound.

An In-depth Technical Guide to the Mechanism of Action of tcY-NH2 TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

tcY-NH2 TFA ((trans-Cinnamoyl)-YPGKF-NH2 TFA) is a potent and selective synthetic peptide antagonist of Protease-Activated Receptor 4 (PAR4), a key receptor involved in thrombosis and inflammation. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on platelet aggregation and downstream cellular signaling pathways. This guide consolidates available quantitative data, presents detailed experimental protocols, and visualizes the underlying molecular interactions and experimental workflows.

Introduction

Protease-activated receptors (PARs) are a unique family of G protein-coupled receptors that are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a tethered ligand that binds to and activates the receptor. PAR4, in particular, is a critical mediator of thrombin-induced platelet activation and plays a significant role in inflammatory processes.[1] Its involvement in pathological conditions such as thrombosis and inflammation makes it an attractive target for therapeutic intervention. This compound has emerged as a valuable tool for investigating the physiological and pathophysiological roles of PAR4 and as a potential lead compound for the development of novel antiplatelet and anti-inflammatory therapies.

Core Mechanism of Action: PAR4 Antagonism

The primary mechanism of action of this compound is the selective antagonism of PAR4. By binding to the receptor, it prevents the conformational changes induced by the tethered ligand that are necessary for receptor activation and downstream signaling. This inhibitory action has been demonstrated in various in vitro and in vivo models.

Inhibition of Platelet Aggregation

This compound effectively inhibits platelet aggregation induced by PAR4 agonists such as thrombin and the synthetic peptide AYPGKF-NH2.[1] This inhibition is a direct consequence of blocking PAR4-mediated intracellular signaling cascades that lead to platelet activation, degranulation, and aggregation.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various functional assays.

| Assay | Agonist | System | IC50 Value | Reference |

| Platelet Aggregation | AYPGKF-NH2 (10 μM) | Rat Platelets | 95 μM | [1] |

| Aorta Relaxation | - | Rat Aorta | 64 μM | [1] |

| Gastric Contraction | - | Rat Gastric Tissue | 1 μM | [1] |

Table 1: In Vitro Efficacy of this compound

| Animal Model | Administration Route | Dosage | Effect | Reference |

| Mouse Inflammation Model | Intrapleural Injection | 40 ng/kg | Inhibition of neutrophil recruitment | [1] |

| Rat Brain Death Model | Tail Vein Injection | 0.6 mg/kg | Alleviation of liver injury | [1] |

| Mouse Burn Injury Model | Intraperitoneal Injection | 0.6 mg/kg | Increased posttraumatic activation of CD4+ Tregs | [1] |

Table 2: In Vivo Efficacy of this compound

Signaling Pathways Modulated by this compound

This compound, by blocking PAR4, modulates several downstream signaling pathways that are crucial for cellular responses in thrombosis and inflammation. The most prominently affected pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory gene expression. PAR4 activation is known to trigger the phosphorylation and subsequent degradation of IκBα, releasing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines. This compound has been shown to inhibit the activation of the NF-κB pathway induced by brain death.[1]

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation, cell proliferation, and apoptosis. PAR4 activation can lead to the phosphorylation and activation of key MAPK members such as ERK, JNK, and p38. This compound has been demonstrated to inhibit the activation of MAPK pathways induced by brain death.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) using a light transmission aggregometer.

Materials:

-

Freshly drawn human or rat whole blood anticoagulated with 3.2% sodium citrate.

-

This compound stock solution (in DMSO or appropriate vehicle).

-

PAR4 agonist (e.g., AYPGKF-NH2 or Thrombin) stock solution.

-

Phosphate-buffered saline (PBS).

-

Light transmission aggregometer.

-

Aggregometer cuvettes with stir bars.

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Centrifuge whole blood at 200 x g for 15 minutes at room temperature with no brake.

-

Carefully collect the upper PRP layer.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 20 minutes. The PPP is used to set the 100% aggregation baseline.

-

-

Assay Performance:

-

Adjust the PRP platelet count to approximately 2.5 x 10^8 platelets/mL with PPP.

-

Pre-warm PRP aliquots (e.g., 450 µL) to 37°C for 5 minutes in the aggregometer cuvettes with stirring.

-

Add the desired concentration of this compound or vehicle control and incubate for a specified time (e.g., 5 minutes).

-

Initiate platelet aggregation by adding the PAR4 agonist (e.g., 10 μM AYPGKF-NH2).

-

Record the change in light transmission for a set period (e.g., 10 minutes).

-

-

Data Analysis:

-

The percentage of aggregation is calculated relative to the light transmission of PPP (100% aggregation) and PRP (0% aggregation).

-

IC50 values are determined by plotting the percentage of inhibition of aggregation against the log concentration of this compound.

-

Western Blot Analysis of NF-κB and MAPK Pathway Activation

This protocol details the detection of phosphorylated and total proteins of the NF-κB and MAPK pathways in cell lysates.

Materials:

-

Cell line of interest (e.g., endothelial cells, macrophages).

-

Cell culture medium and supplements.

-

This compound.

-

PAR4 agonist (e.g., Thrombin).

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK, anti-ERK, anti-phospho-p38, anti-p38).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells and grow to desired confluency.

-

Pre-treat cells with various concentrations of this compound for a specified duration.

-

Stimulate cells with a PAR4 agonist for a predetermined time.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Clarify lysates by centrifugation and determine protein concentration using the BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein lysates and separate by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the intensity of phosphorylated proteins to the corresponding total protein intensity.

-

In Vivo Mouse Model of Burn Injury

This protocol describes a model to assess the in vivo efficacy of this compound in a mouse model of inflammation.

Materials:

-

Male C57BL/6 mice (8-12 weeks old).

-

This compound.

-

Sterile saline.

-

Anesthetic (e.g., ketamine/xylazine).

-

Water bath.

Procedure:

-

Animal Preparation and Treatment:

-

Anesthetize mice with an intraperitoneal injection of ketamine/xylazine.

-

Administer this compound (0.6 mg/kg) or vehicle (saline) via intraperitoneal injection 30 minutes prior to the injury.[1]

-

-

Burn Injury Induction:

-

Induce a third-degree burn on a shaved area of the dorsum by exposing it to 90°C water for 10 seconds.

-

-

Post-Injury Monitoring and Analysis:

-

Monitor animals for recovery from anesthesia.

-

At a predetermined time point post-injury (e.g., 24 hours), euthanize the animals and collect tissues of interest (e.g., skin, lymph nodes, spleen) for further analysis (e.g., histology, flow cytometry for immune cell populations, cytokine analysis).

-

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for investigating the mechanism of action of this compound.

Conclusion

This compound is a well-characterized selective antagonist of PAR4. Its mechanism of action involves the direct inhibition of PAR4, leading to the suppression of platelet aggregation and the attenuation of inflammatory responses. These effects are mediated through the downregulation of key intracellular signaling pathways, including the NF-κB and MAPK cascades. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on PAR4-targeted therapies. Further investigation into the therapeutic potential of this compound and its derivatives is warranted for the treatment of thrombotic and inflammatory diseases.

References

Technical Guide: tcY-NH2 TFA as a Selective PAR4 Antagonist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of tcY-NH2 TFA, a synthetic peptide antagonist of Protease-Activated Receptor 4 (PAR4). It details the molecular mechanism of PAR4 signaling, the antagonistic action of tcY-NH2, quantitative efficacy data from preclinical studies, and detailed experimental protocols. This guide is intended to serve as a core resource for researchers investigating PAR4-mediated pathways in thrombosis, inflammation, and other pathophysiological processes.

Introduction to Protease-Activated Receptor 4 (PAR4)

Protease-Activated Receptors (PARs) are a unique subfamily of G-protein coupled receptors (GPCRs) activated by proteolytic cleavage of their extracellular N-terminus.[1][2] This cleavage unmasks a new N-terminal sequence, the "tethered ligand," which binds intramolecularly to the receptor to initiate downstream signaling.[3] In humans, thrombin, the most potent platelet agonist, activates platelets primarily through two receptors: PAR1 and PAR4.[4][5]

While PAR1 activation leads to a rapid and transient signal, PAR4 activation results in a prolonged and sustained signal, crucial for the later phases of platelet aggregation and stable thrombus formation.[4][6][7] This distinct signaling kinetic makes PAR4 an attractive therapeutic target. Selective antagonism of PAR4 could potentially inhibit thrombosis while preserving the initial, PAR1-mediated hemostatic functions, thereby offering a wider therapeutic window with a lower risk of bleeding compared to broader antiplatelet agents.[4][5][8] this compound ((trans-Cinnamoyl)-YPGKF-NH2 TFA) is a potent and selective peptide antagonist developed as a tool to investigate PAR4-dependent mechanisms.[9]

It is important to note that synthetic peptides are often purified using trifluoroacetic acid (TFA), resulting in the final product being a TFA salt. Residual TFA can interfere with biological assays, a critical consideration for researchers.[10][11]

PAR4 Signaling Pathway

PAR4 activation is a critical step in various physiological and pathological processes, including platelet activation, inflammation, and pain.[1] The canonical signaling pathway following PAR4 activation by proteases like thrombin involves the coupling to heterotrimeric G-proteins Gq and G12/13.[4][12]

-

Gq Pathway: Activation of Gq leads to the stimulation of Phospholipase C-β (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade is essential for granule secretion and sustained platelet activation.[12]

-

G12/13 Pathway: Coupling to G12/13 activates Rho Guanine Nucleotide Exchange Factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA stimulates Rho-associated kinase (ROCK), leading to phosphorylation of myosin light chain and subsequent actin cytoskeleton reorganization, which is fundamental for the platelet shape change required for aggregation.[6][12]

Quantitative Data for this compound

The efficacy of this compound has been quantified in various preclinical models. The data below is compiled from published in vitro and in vivo studies.

| Assay / Model | Species / System | Parameter | Result / Finding | Reference |

| In Vitro | ||||

| Platelet Aggregation | Rat Platelets | IC50 vs. AYPGKF-NH2 (10 µM) | 95 µM | [9] |

| Aorta Relaxation | Rat Aorta | IC50 | 64 µM | [9] |

| Gastric Contraction | Rat Gastric Tissue | IC50 | 1 µM | [9] |

| Endostatin Release | Human Platelets | Inhibition | Prevents release at 400 µM | [9] |

| Myocardial Infarct Size | Isolated Rat Heart (I/R) | Cardioprotection | 5 µM decreased infarct size by 51% | [9] |

| In Vivo | ||||

| Liver Injury | Brain Death Rat Model | Hepatoprotection | 0.6 mg/kg (i.v.) lowered serum ALT/AST | [9] |

| Immune Response | Burn Injury Mouse Model | Immunomodulation | 0.6 mg/kg (i.p.) increased CD4+ Tregs | [9] |

| Neutrophil Recruitment | Pleurisy Mouse Model | Anti-inflammatory | 40 ng/kg (intrapleural) abolished neutrophil rolling | [9] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for evaluating this compound.

In Vitro Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit platelet aggregation induced by a PAR4-specific agonist peptide (PAR4-AP), such as AYPGKF-NH2.

-

Materials:

-

Platelet-rich plasma (PRP) or washed platelets from human or rat blood.

-

PAR4 agonist peptide (AYPGKF-NH2).

-

This compound dissolved in an appropriate vehicle (e.g., saline or DMSO).

-

Light transmission aggregometer.

-

-

Methodology:

-

Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g for 15 minutes).

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).

-

Pre-incubate the PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 5-15 minutes) at 37°C.

-

Initiate platelet aggregation by adding a fixed concentration of the PAR4-AP (e.g., 10-200 µM).

-

Monitor the change in light transmission for 5-10 minutes. An increase in light transmission corresponds to platelet aggregation.

-

-

Data Analysis:

-

Calculate the percentage of aggregation inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the concentration-response curve and determine the IC50 value.

-

In Vivo Brain Death-Induced Liver Injury Model

This protocol assesses the hepatoprotective effects of this compound in a clinically relevant model of liver injury.

-

Animal Model:

-

Male Sprague-Dawley rats (250-300g).

-

Brain death (BD) is induced by rapidly increasing intracranial pressure (e.g., via inflation of a Fogarty catheter in the epidural space) until brainstem reflexes are absent.

-

-

Methodology:

-

Anesthetize the rats and perform the BD induction procedure.

-

Immediately following BD induction, administer a single dose of this compound (e.g., 0.6 mg/kg) or vehicle via tail vein injection.[9]

-

Maintain the animals under mechanical ventilation for a set period (e.g., 6 hours).

-

At the end of the experiment, collect blood samples via cardiac puncture and harvest the liver tissue.

-

-

Endpoint Measurement:

-

Biochemical Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage.

-

Histological Analysis: Fix liver tissue in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess tissue morphology, necrosis, and inflammatory cell infiltration.

-

Molecular Analysis: Analyze liver tissue for markers of apoptosis (e.g., TUNEL staining) and inflammation (e.g., NF-κB activation via Western blot or IHC).[9]

-

Conclusion

This compound is a valuable pharmacological tool for the specific investigation of PAR4-mediated signaling. The available data demonstrate its ability to inhibit PAR4-dependent platelet aggregation and exert protective effects in preclinical models of inflammation and tissue injury.[9] Researchers utilizing this compound should remain cognizant of the potential for the TFA counterion to influence experimental outcomes and consider appropriate controls or salt exchange procedures. Further investigation into peptide-based PAR4 antagonists like tcY-NH2 may pave the way for novel therapeutics with a favorable efficacy and safety profile.

References

- 1. New insights into protease-activated receptor 4 signaling pathways in the pathogenesis of inflammation and neuropathic pain: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the anionic region of human protease activated receptor 4 (PAR4) inhibits platelet aggregation and thrombosis without interfering with hemostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Protease-Activated Receptor 4 (PAR4)-Tethered Ligand Antagonists Using Ultralarge Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Drugs targeting protease-activated receptor-4 improve the anti-thrombotic therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PAR4-Mediated PI3K/Akt and RhoA/ROCK Signaling Pathways Are Essential for Thrombin-Induced Morphological Changes in MEG-01 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Blockade of protease-activated receptor-4 (PAR4) provides robust antithrombotic activity with low bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. genscript.com [genscript.com]

- 12. mdpi.com [mdpi.com]

The Role of tcY-NH2 TFA in Platelet Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the role of tcY-NH2 TFA, a selective antagonist of Protease-Activated Receptor 4 (PAR4), in the modulation of platelet aggregation. Platelet activation and aggregation are critical processes in hemostasis and thrombosis. Thrombin, a potent platelet agonist, activates platelets through PAR1 and PAR4. While PAR1 activation leads to a rapid and transient platelet response, PAR4 activation is responsible for a more sustained and prolonged aggregation, making it a key target for antiplatelet therapies.[1] this compound, a synthetic peptide analog, offers a promising avenue for the development of novel antiplatelet agents by specifically targeting the PAR4 signaling pathway. This document details the mechanism of action of this compound, presents available quantitative data on its inhibitory effects, outlines relevant experimental protocols for its evaluation, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction to PAR4 and its Role in Platelet Aggregation

Human platelets express two types of protease-activated receptors that are activated by thrombin: PAR1 and PAR4.[1] Both are G-protein coupled receptors (GPCRs) that, upon cleavage of their N-terminal exodomain by thrombin, expose a new N-terminus that acts as a tethered ligand, leading to receptor activation and intracellular signaling.[1]

While both receptors contribute to thrombin-mediated platelet activation, they exhibit distinct kinetics and signaling properties. PAR1 is a high-affinity receptor for thrombin and mediates a rapid, but transient, platelet activation. In contrast, PAR4 is a lower-affinity receptor that requires higher concentrations of thrombin for activation but induces a more sustained and prolonged signaling response, leading to stable thrombus formation.[1] This sustained signaling makes PAR4 a particularly attractive target for antiplatelet therapies, as its inhibition may prevent occlusive thrombosis while potentially preserving initial hemostatic functions mediated by PAR1, thereby offering a wider therapeutic window with a reduced risk of bleeding compared to broader antiplatelet agents.

This compound: A Selective PAR4 Antagonist

This compound ((trans-Cinnamoyl)-YPGKF-NH2 TFA) is a potent and selective peptide-based antagonist of PAR4. It acts by competitively inhibiting the binding of the PAR4 tethered ligand to the receptor's active site, thereby preventing the downstream signaling cascade that leads to platelet aggregation. By specifically targeting PAR4, this compound can effectively block the sustained phase of platelet aggregation induced by high concentrations of thrombin.

Mechanism of Action

The primary mechanism of action of this compound is the competitive antagonism of the Protease-Activated Receptor 4 (PAR4). The process can be broken down as follows:

-

Thrombin-Mediated PAR4 Cleavage: Under physiological conditions, the serine protease thrombin cleaves the N-terminal extracellular domain of the PAR4 receptor on the platelet surface.

-

Exposure of the Tethered Ligand: This cleavage exposes a new N-terminal sequence, which acts as a "tethered ligand."

-

Receptor Activation: The tethered ligand binds to the extracellular loop 2 of the PAR4 receptor, inducing a conformational change that activates the receptor.

-

G-Protein Coupling and Downstream Signaling: Activated PAR4 couples with intracellular G-proteins (primarily Gq and G12/13), initiating a signaling cascade that leads to an increase in intracellular calcium concentration, activation of protein kinase C (PKC), and ultimately, the activation of the integrin αIIbβ3.

-

Platelet Aggregation: Activated αIIbβ3 undergoes a conformational change that allows it to bind fibrinogen, leading to the cross-linking of platelets and the formation of a stable platelet aggregate.

-

Inhibition by this compound: this compound, being a structural analog of the PAR4 activating peptide, competes with the tethered ligand for binding to the PAR4 receptor. By occupying the binding site, this compound prevents the activation of the receptor, thereby inhibiting the entire downstream signaling pathway and subsequent platelet aggregation.

Quantitative Data

The inhibitory potency of this compound on platelet aggregation has been quantified in preclinical studies. The following table summarizes the available data. It is important to note that the currently available public data is from studies on rat platelets.

| Compound | Agonist | Species | Assay | Endpoint | IC50 | Reference |

| This compound | AYPGKF-NH2 (PAR4-AP) | Rat | Light Transmission Aggregometry | Inhibition of Platelet Aggregation | 95 µM | [2] |

Note: Further studies are required to determine the IC50 of this compound on human platelets and to establish a more comprehensive dose-response profile.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the effect of this compound on platelet aggregation.

Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is the gold-standard method for assessing platelet aggregation in vitro.

Objective: To determine the dose-dependent inhibitory effect of this compound on agonist-induced platelet aggregation.

Materials:

-

This compound

-

Platelet Agonist (e.g., Thrombin, AYPGKF-NH2)

-

Human whole blood (collected in 3.2% sodium citrate)

-

Phosphate-Buffered Saline (PBS)

-

Light Transmission Aggregometer

-

Centrifuge

-

Pipettes and tips

Protocol:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.

-

Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.

-

Carefully collect the upper PRP layer.

-

Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.

-

Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

-

-

Platelet Aggregation Assay:

-

Pre-warm PRP aliquots to 37°C for 5 minutes in the aggregometer cuvettes with a stir bar.

-

Add varying concentrations of this compound (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 5-15 minutes) at 37°C.

-

Establish a baseline light transmission with the PRP sample. Set the 100% aggregation level using a PPP blank.

-

Initiate platelet aggregation by adding a specific concentration of the agonist (e.g., Thrombin at a concentration that induces submaximal aggregation, or the PAR4-activating peptide AYPGKF-NH2).

-

Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.

-

-

Data Analysis:

-

The percentage of aggregation is calculated relative to the PPP control.

-

Plot the percentage of inhibition of aggregation against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.

-

Flow Cytometry for P-selectin Expression

Flow cytometry can be used to assess platelet activation by measuring the surface expression of activation markers such as P-selectin (CD62P).

Objective: To evaluate the effect of this compound on the agonist-induced surface expression of P-selectin on platelets.

Materials:

-

This compound

-

Platelet Agonist (e.g., Thrombin, AYPGKF-NH2)

-

Human whole blood (collected in 3.2% sodium citrate)

-

Fluorescently labeled anti-CD62P antibody (e.g., FITC-conjugated)

-

Fluorescently labeled platelet-specific antibody (e.g., PE-conjugated anti-CD41)

-

Fixation solution (e.g., 1% paraformaldehyde)

-

Wash buffer (e.g., PBS with 1% BSA)

-

Flow cytometer

Protocol:

-

Sample Preparation:

-

Dilute whole blood with a suitable buffer.

-

Add varying concentrations of this compound (or vehicle control) and incubate for a specified time at room temperature.

-

Add the platelet agonist (e.g., Thrombin or AYPGKF-NH2) and incubate for a further period to induce platelet activation.

-

Stop the reaction by adding a fixation solution.

-

-

Immunostaining:

-

Add the fluorescently labeled anti-CD62P and anti-CD41 antibodies to the fixed platelet suspension.

-

Incubate in the dark at room temperature for 20-30 minutes.

-

Wash the cells with wash buffer to remove unbound antibodies.

-

Resuspend the platelets in buffer for flow cytometric analysis.

-

-

Flow Cytometry Analysis:

-

Acquire data on a flow cytometer.

-

Gate on the platelet population based on their forward and side scatter characteristics and positive staining for the platelet-specific marker (CD41).

-

Measure the fluorescence intensity of the anti-CD62P antibody on the gated platelet population.

-

-

Data Analysis:

-

Determine the percentage of P-selectin positive platelets or the mean fluorescence intensity (MFI) of P-selectin expression.

-

Compare the results from this compound-treated samples to the vehicle control to determine the inhibitory effect.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of PAR4-Mediated Platelet Aggregation and Inhibition by this compound

References

Unveiling the Chemical and Biological Landscape of (trans-Cinnamoyl)-YPGKF-NH2 TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of (trans-Cinnamoyl)-YPGKF-NH2 TFA, a potent and selective antagonist of Protease-Activated Receptor 4 (PAR4). This document delves into the experimental methodologies, quantitative data, and the intricate signaling pathways associated with this compound, offering valuable insights for its application in inflammation, immunology, and thrombosis research.

Chemical Identity and Properties

(trans-Cinnamoyl)-YPGKF-NH2 TFA is a synthetic peptide derivative. The core of the molecule is the pentapeptide YPGKF (Tyrosine-Proline-Glycine-Phenylalanine-Lysine), which is N-terminally modified with a trans-cinnamoyl group and C-terminally amidated. The compound is supplied as a trifluoroacetate (TFA) salt, which is a common counterion for purified peptides.

| Property | Value | Reference |

| Synonyms | tcY-NH2 TFA | [1] |

| Molecular Formula | C42H50F3N7O9 | [2] |

| Molecular Weight | 853.9 g/mol | [2] |

| Purity | ≥99.72% | [1] |

| CAS Number | 1262750-73-1 | [1] |

| IUPAC Name | (2S)-N-[2-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-1-[(2S)-3-(4-hydroxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]propanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | [2] |

Synthesis and Characterization: A Methodological Overview

The synthesis of (trans-Cinnamoyl)-YPGKF-NH2 is typically achieved through solid-phase peptide synthesis (SPPS), a robust and widely used technique for creating custom peptides.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

1. Resin Selection and Loading:

-

A Rink Amide resin is selected to generate the C-terminal amide upon cleavage.

-

The first amino acid, Fmoc-Phe-OH, is coupled to the resin using a suitable coupling agent like HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) in a solvent like DMF (Dimethylformamide).

2. Iterative Amino Acid Coupling:

-

The Fmoc protecting group on the N-terminus of the resin-bound phenylalanine is removed using a solution of 20% piperidine in DMF.

-

The subsequent protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH) are sequentially coupled using the same activation and coupling chemistry. Each coupling step is followed by a capping step (e.g., with acetic anhydride) to block any unreacted amino groups.

3. N-terminal Cinnamoylation:

-

After the final Fmoc deprotection of Tyrosine, trans-cinnamic acid is activated and coupled to the N-terminus of the peptide chain.

4. Cleavage and Deprotection:

-

The peptide is cleaved from the resin, and all side-chain protecting groups (Boc on Lysine and tBu on Tyrosine) are simultaneously removed using a cleavage cocktail. A common cocktail for this purpose is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

5. Purification and Lyophilization:

-

The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed.

-

The peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

The pure fractions are pooled and lyophilized to obtain the final (trans-Cinnamoyl)-YPGKF-NH2 TFA product as a white powder.

Characterization Techniques

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product. A typical method would involve a gradient of acetonitrile in water (both containing 0.1% TFA) on a C18 column. The purity is determined by the area of the product peak relative to the total peak area.

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized peptide. Electrospray ionization (ESI) or MALDI-TOF are commonly used techniques. The observed mass should correspond to the calculated mass of the protonated molecule [M+H]+.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. 1H NMR and 2D NMR techniques (like COSY and TOCSY) can be used to confirm the amino acid sequence and the presence of the cinnamoyl group.

Biological Activity: A Potent PAR4 Antagonist

(trans-Cinnamoyl)-YPGKF-NH2 is a potent and selective antagonist of Protease-Activated Receptor 4 (PAR4).[1] PAR4 is a G protein-coupled receptor that plays a crucial role in thrombosis and inflammation, primarily through its activation by thrombin.[3]

Quantitative Biological Data

| Parameter | Value | Conditions | Reference |

| IC50 (Platelet Aggregation) | 95 µM | Induced by AYPGKF-NH2 (10 µM) in rat platelets | [1] |

| IC50 (Aorta Relaxation) | 64 µM | [1] | |

| IC50 (Gastric Contraction) | 1 µM | [1] |

In Vivo Efficacy

-

Liver Injury: A single dose of 0.6 mg/kg (tail vein injection) alleviates liver injury in a brain death rat model.[1]

-

Burn Injury: A single dose of 0.6 mg/kg (intraperitoneal injection) increases posttraumatic activation of CD4+ Tregs in a burn injury mouse model.[1]

-

Inflammation: A single dose of 40 ng/kg (intrapleural injection) inhibits neutrophil recruitment in an experimental inflammation mouse model.[1]

Signaling Pathways

As a PAR4 antagonist, (trans-Cinnamoyl)-YPGKF-NH2 blocks the downstream signaling cascades initiated by PAR4 activation. In platelets, PAR4 activation by thrombin leads to the activation of Gq and G12/13 proteins.[3][4] This triggers a cascade of intracellular events, including the activation of phospholipase C (PLC), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[5] These events are central to platelet shape change, granule secretion, and aggregation.[6]

The compound's inhibitory action on PAR4 can attenuate these processes, thereby reducing platelet aggregation and thrombus formation. Furthermore, by modulating PAR4 signaling, it can impact inflammatory responses.[1]

Diagram: Simplified PAR4 Signaling Pathway in Platelets

References

- 1. Platelet protease-activated receptor (PAR)4, but not PAR1, associated with neutral sphingomyelinase responsible for thrombin-stimulated ceramide-NF-κB signaling in human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are PAR-4 antagonists and how do they work? [synapse.patsnap.com]

- 3. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mechanism of race-dependent platelet activation through the PAR4 and Gq signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PAR4-Mediated PI3K/Akt and RhoA/ROCK Signaling Pathways Are Essential for Thrombin-Induced Morphological Changes in MEG-01 Cells - PMC [pmc.ncbi.nlm.nih.gov]

tcY-NH2 TFA molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tcY-NH2 TFA, a potent and selective antagonist of Protease-Activated Receptor 4 (PAR4). This document details the physicochemical properties, including molecular weight and formula, and delves into its significant role in biological systems. Primarily targeting researchers in drug development, this guide outlines detailed experimental protocols for the characterization and application of this compound in studying PAR4-mediated signaling pathways, such as those involving NF-κB and MAPK. The information is presented to facilitate further investigation into the therapeutic potential of PAR4 antagonism in thrombosis, inflammation, and related pathologies.

Physicochemical Properties

This compound, also known as (trans-Cinnamoyl)-YPGKF-NH2 TFA, is a synthetic peptide derivative that acts as a selective antagonist for PAR4. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C42H50F3N7O9 | [1][2] |

| Molecular Weight | 853.9 g/mol | [2] |

| Synonyms | (trans-Cinnamoyl)-YPGKF-NH2 TFA, tc-YPGKF-NH2 | |

| Appearance | White to off-white solid | |

| Purity | Typically ≥95% | |

| Solubility | Soluble in water |

Biological Activity and Mechanism of Action

This compound is a selective antagonist of Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor involved in various physiological and pathological processes, most notably platelet activation and thrombosis.

Mechanism of Action: PAR4 is activated by proteolytic cleavage of its N-terminal domain by proteases such as thrombin, which exposes a new N-terminus that acts as a tethered ligand, binding to and activating the receptor. This compound competitively inhibits this activation, thereby blocking downstream signaling cascades.

Key Biological Effects:

-

Inhibition of Platelet Aggregation: this compound effectively inhibits thrombin- and PAR4-activating peptide (AYPGKF-NH2)-induced platelet aggregation.[3][4]

-

Modulation of Inflammatory Responses: By antagonizing PAR4, this compound can attenuate inflammatory responses.

-

Involvement in Signaling Pathways: this compound has been shown to inhibit the activation of key signaling pathways, including the NF-κB and MAPK pathways, which are crucial in inflammation and cell proliferation.

Signaling Pathways

As a PAR4 antagonist, this compound modulates several downstream signaling pathways. The following diagrams illustrate the general mechanisms of PAR4 signaling and the points of inhibition by this compound.

References

- 1. protocols.io [protocols.io]

- 2. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Protease-activated receptor 4 (PAR4) activity promotes platelet granule release and platelet-leukocyte interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Selective PAR4 Antagonist tcY-NH2 TFA: A Technical Guide for Researchers

Introduction: tcY-NH2 TFA (trans-Cinnamoyl-Tyr-Pro-Gly-Lys-Phe-NH2 trifluoroacetate) is a potent and selective peptide antagonist of Protease-Activated Receptor 4 (PAR4). It serves as a critical tool for researchers in thrombosis, hemostasis, inflammation, and immunology. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its use in research settings.

Chemical and Physical Properties

This compound is the trifluoroacetate salt of the parent compound tcY-NH2. The presence of the TFA salt can affect solubility and stability.

| Property | Value | Reference |

| CAS Number | 1262750-73-1 | [1][2] |

| Molecular Formula | C42H50F3N7O9 | [1] |

| Molecular Weight | 853.88 g/mol | [1] |

| Synonyms | (trans-Cinnamoyl)-YPGKF-NH2 TFA, tc-YPGKF-NH2 | [3][4] |

| Purity | Typically ≥95% | [5] |

| Solubility | Soluble in water to 1 mg/mL | [5] |

| Storage | Store at -20°C for long-term stability. | [5] |

Mechanism of Action

This compound functions as a competitive antagonist at the PAR4 receptor. PAR4 is a G-protein coupled receptor (GPCR) predominantly expressed on platelets and is activated by the proteolytic cleavage of its N-terminus by proteases such as thrombin. This cleavage unmasks a new N-terminal sequence that acts as a tethered ligand, binding to the receptor and initiating downstream signaling. This compound is believed to bind to the ligand-binding site of PAR4, thereby preventing the binding of the tethered ligand and subsequent receptor activation.[4] This inhibition blocks the signaling cascades that lead to platelet activation, aggregation, and the release of pro-inflammatory molecules.

Signaling Pathway

The activation of PAR4 initiates a complex signaling cascade primarily through the Gq and G12/13 pathways. This compound, by blocking PAR4, inhibits these downstream events.

References

- 1. researchgate.net [researchgate.net]

- 2. Calcium Mobilization And Protein Kinase C Activation Downstream Of Protease Activated Receptor 4 (PAR4) Is Negatively Regulated By PAR3 In Mouse Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RhoA downstream of Gq and G12/13 Pathways regulates Protease-activated Receptor-mediated dense granule release in platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of inflammasome activation improves lung acute injury induced by carrageenan in a mouse model of pleurisy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Single dose intravenous thioacetamide administration as a model of acute liver damage in rats - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of tcY-NH2 TFA: A Potent and Selective PAR4 Antagonist

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tcY-NH2 TFA, a potent and selective antagonist of Protease-Activated Receptor 4 (PAR4). This compound, a synthetic peptide, has emerged as a critical tool for investigating the physiological and pathological roles of PAR4. This document details its mechanism of action, key in vitro and in vivo experimental findings, and the signaling pathways it modulates. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and development in areas such as thrombosis, inflammation, and oncology.

Introduction

Protease-Activated Receptors (PARs) are a unique family of G protein-coupled receptors (GPCRs) activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a tethered ligand that binds to and activates the receptor. PAR4 is a key member of this family, playing a significant role in platelet activation, inflammatory responses, and cellular proliferation. The discovery of selective PAR4 antagonists is crucial for dissecting its signaling pathways and for the development of novel therapeutics. This compound, with the sequence (trans-Cinnamoyl)-Tyr-Pro-Gly-Lys-Phe-NH2, has been identified as a potent and selective peptide antagonist of PAR4.[1] This guide explores the discovery, development, and experimental applications of this important research compound.

Chemical Properties and Synthesis

tcY-NH2 is a synthetic peptide, and its trifluoroacetate (TFA) salt is the common commercially available form.

| Property | Value |

| Chemical Formula | C40H49N7O7 (peptide) |

| Molecular Weight | 739.87 g/mol (peptide) |

| Sequence | (trans-Cinnamoyl)-YPGKF-NH2 |

| IUPAC Name | N-trans-cinnamoyl-L-tyrosyl-L-prolyl-glycyl-L-lysyl-L-phenylalaninamide |

| CAS Number | 327177-34-4 |

Solid-Phase Peptide Synthesis of tcY-NH2

The synthesis of tcY-NH2 is achieved through standard solid-phase peptide synthesis (SPPS) protocols, typically utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Protocol:

-

Resin Preparation: A Rink Amide resin is used as the solid support to generate the C-terminal amide. The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: The first Fmoc-protected amino acid, Fmoc-Phe-OH, is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) and coupled to the resin.

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Repeat Cycles: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the sequence (Lys, Gly, Pro, Tyr).

-

N-terminal Modification: Following the final amino acid coupling and Fmoc deprotection, trans-cinnamic acid is coupled to the N-terminus of the peptide.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: The purified peptide is lyophilized to obtain the final this compound product.

Mechanism of Action and Biological Activity

This compound is a competitive antagonist of PAR4. It functions by binding to the receptor and preventing the conformational changes required for activation by its natural agonist, thrombin, or synthetic agonist peptides like AYPGKF-NH2.[1][2]

Quantitative Biological Data

| Assay | Agonist | Species | IC50 / EC50 | Reference |

| Platelet Aggregation | AYPGKF-NH2 | Rat | 95 µM | [1] |

| Aortic Ring Relaxation | - | Rat | 64 µM | [1] |

| Gastric Longitudinal Muscle Contraction | - | Rat | 1 µM | [1] |

Key Experimental Protocols

Platelet Aggregation Inhibition Assay

This assay measures the ability of this compound to inhibit platelet aggregation induced by a PAR4 agonist.

Protocol:

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human donors into tubes containing sodium citrate. PRP is obtained by centrifugation at a low speed (e.g., 200 x g) for 10 minutes.

-

Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration (e.g., 3 x 10^8 platelets/mL) using platelet-poor plasma (PPP), which is obtained by a second, high-speed centrifugation of the remaining blood.

-

Incubation with this compound: Aliquots of PRP are pre-incubated with varying concentrations of this compound or vehicle control for a specified time (e.g., 10 minutes) at 37°C in an aggregometer.

-

Induction of Aggregation: Platelet aggregation is initiated by the addition of a PAR4 agonist, such as AYPGKF-NH2 (e.g., 100 µM).

-

Measurement: Light transmission is monitored over time using a light transmission aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

-

Data Analysis: The percentage of aggregation is calculated, and the IC50 value for this compound is determined by plotting the percentage of inhibition against the concentration of the antagonist.

Aortic Ring Relaxation Assay

This ex vivo assay assesses the effect of this compound on vascular smooth muscle tone.

Protocol:

-

Aortic Ring Preparation: The thoracic aorta is excised from a euthanized rat and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of connective tissue and cut into rings of 2-3 mm in width.

-

Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C, and gassed with 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.

-

Equilibration and Pre-contraction: The rings are allowed to equilibrate under a resting tension of 1.5-2.0 g for 60-90 minutes. The rings are then pre-contracted with a vasoconstrictor, such as phenylephrine (e.g., 1 µM), to induce a stable contraction.

-

Treatment with this compound: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath to assess its direct effect on vascular tone. To test for antagonism, rings can be pre-incubated with this compound before the addition of a PAR4 agonist.

-

Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by phenylephrine. The EC50 value is calculated from the concentration-response curve.

Hepatocellular Carcinoma (HCC) Cell Migration Assay

This in vitro assay evaluates the effect of this compound on the migration of cancer cells.

Protocol:

-

Cell Culture: Human hepatocellular carcinoma cells (e.g., Huh7 or HepG2) are cultured in appropriate media until they reach 80-90% confluency.

-

Transwell Setup: Transwell inserts with an 8 µm pore size are placed in a 24-well plate. The lower chamber is filled with media containing a chemoattractant (e.g., 10% fetal bovine serum or a PAR4 agonist).

-

Cell Seeding: The HCC cells are serum-starved for 24 hours, then harvested and resuspended in serum-free media. The cells are then seeded into the upper chamber of the Transwell insert in the presence of varying concentrations of this compound or vehicle control.

-

Incubation: The plate is incubated for 24-48 hours to allow for cell migration through the porous membrane.

-

Staining and Quantification: The non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed with methanol and stained with crystal violet. The number of migrated cells is quantified by counting under a microscope or by eluting the stain and measuring the absorbance.

Signaling Pathways Modulated by this compound

This compound exerts its effects by blocking the downstream signaling cascades initiated by PAR4 activation. PAR4 couples to two main G protein families: Gq and G12/13.

PAR4-Gq Signaling Pathway

Activation of the Gq pathway by PAR4 leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This pathway is crucial for platelet granule secretion.

References

A Technical Guide to Investigating Thrombin-Induced Platelet Activation Using tcY-NH2 TFA

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Thrombin and PARs in Platelet Activation

Thrombin stands as the most potent physiological activator of platelets, playing a pivotal role in both hemostasis and the pathological development of thrombosis.[1][2] Its effects are primarily mediated through a unique class of G protein-coupled receptors (GPCRs) known as Protease-Activated Receptors (PARs).[3][4] In humans, platelets express two key thrombin receptors: PAR1 and PAR4.[1][5][6] These receptors work in concert to ensure a rapid and robust platelet response to vascular injury.

PAR1 is characterized as the high-affinity thrombin receptor, responsible for initiating platelet activation at low thrombin concentrations, leading to a rapid, transient signaling response.[1][7] Conversely, PAR4 is a lower-affinity receptor that requires higher concentrations of thrombin for activation but contributes to a more prolonged and sustained signaling cascade, crucial for the full amplification of the platelet response.[1][7][8]

Given this dual-receptor system, selectively antagonizing one receptor is a critical technique for dissecting the specific contribution of each pathway to the overall platelet activation process. This guide focuses on tcY-NH2 TFA , a potent and selective peptide antagonist of PAR4, and its application as a powerful research tool for investigating the nuanced mechanisms of thrombin-induced platelet activation.[9]

The PAR1 and PAR4 Signaling Axis

Thrombin activates PAR1 and PAR4 through a unique proteolytic mechanism. It cleaves the N-terminal exodomain of the receptor, unmasking a new N-terminus that acts as a "tethered ligand," binding intramolecularly to the receptor to initiate downstream signaling.[3] Both PAR1 and PAR4 are known to couple primarily through Gq and G12/13 proteins, leading to the activation of Phospholipase C (PLC), generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent rise in intracellular calcium (Ca2+) and activation of Protein Kinase C (PKC).[3][6] This cascade culminates in platelet shape change, granule secretion, and the conformational activation of the integrin αIIbβ3, which is essential for platelet aggregation.[10]

The distinct roles of PAR1 and PAR4—with PAR1 providing the initial rapid response and PAR4 sustaining it—can be visualized in the following signaling pathway.[7] this compound selectively blocks the PAR4 pathway, allowing researchers to isolate and study the downstream effects of PAR1 activation or the specific contributions of PAR4 to the global thrombin response.

References

- 1. JCI - Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin [jci.org]

- 2. Mechanisms of platelet activation: need for new strategies to protect against platelet-mediated atherothrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protease-activated receptor 1 is the primary mediator of thrombin-stimulated platelet procoagulant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. :: Clinical & Experimental Thrombosis and Hemostasis [e-ceth.org]

- 5. researchgate.net [researchgate.net]

- 6. ashpublications.org [ashpublications.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Platelet Activation: The Mechanisms and Potential Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. youtube.com [youtube.com]

The Modulatory Role of tcY-NH2 TFA on Endostatin Release: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the effects of tcY-NH2 TFA, a selective Protease-Activated Receptor 4 (PAR4) antagonist, on the release of endostatin from platelets. This document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to support further research and development in angiogenesis and thrombosis.

Executive Summary

Endostatin, a potent endogenous inhibitor of angiogenesis, is stored within platelet α-granules and its release is a critical event in regulating vascular homeostasis. Thrombin, a key coagulation cascade enzyme, potently stimulates this release through the activation of Protease-Activated Receptors (PARs) on the platelet surface. Specifically, the activation of PAR4 has been identified as the primary trigger for the selective release of endostatin. The synthetic peptide this compound has emerged as a valuable tool for investigating this pathway, demonstrating a clear inhibitory effect on PAR4-mediated endostatin secretion. This guide elucidates the mechanisms of this inhibition and provides the experimental context for these findings.

Quantitative Data Summary

The inhibitory effect of this compound on endostatin release has been quantified in studies utilizing isolated platelets. The following tables summarize the key findings from this research, providing a clear comparison of the effects of PAR4 agonists and the antagonistic action of this compound.

| Agonist | Concentration | Endostatin Release (ng/10^9 platelets) | % Inhibition by 400 µM this compound | Reference |

| Saline (Control) | - | ~2 | - | [1] |

| Thrombin | 1.0 U/ml | ~15 | >95% | [1] |

| AY-NH2 (PAR4 Agonist) | 50 µM | ~18 | >95% | [1] |

Table 1: Inhibition of Agonist-Induced Endostatin Release from Rat Platelets by this compound. Data presented are approximations derived from graphical representations in the cited literature.

| Agonist | Concentration | Endostatin Release (ng/ml) | % Inhibition by 400 µM this compound | Reference |

| Vehicle (Control) | - | ~2.5 | - | [2] |

| AY-NH2 (PAR4 Agonist) | 2 µM | ~5.0 | ~50% | [2] |

| AY-NH2 (PAR4 Agonist) | 4 µM | ~7.5 | ~60% | [2] |

| AY-NH2 (PAR4 Agonist) | 8 µM | ~10.0 | ~55% | [2] |

| AY-NH2 (PAR4 Agonist) | 16 µM | ~11.0 | ~45% | [2] |

| AY-NH2 (PAR4 Agonist) | 32 µM | ~12.5 | ~40% | [2] |

Table 2: Dose-Dependent Inhibition of PAR4 Agonist-Induced Endostatin Release from Human Platelets by this compound. Data are approximations derived from graphical representations, illustrating a significant attenuation of endostatin release across a range of agonist concentrations.[2]

Experimental Protocols

The following methodologies are based on the key experiments cited in the literature that have investigated the effects of this compound on endostatin release.

Preparation of Platelet-Rich Plasma (PRP)

-

Blood Collection: Whole blood is drawn from subjects (e.g., male Wistar rats or human volunteers) into syringes containing an anticoagulant, typically a sodium citrate solution.[1][2]

-

Centrifugation: The collected blood is centrifuged at a low speed (e.g., 200 x g) for 15 minutes at room temperature.[1]

-

PRP Isolation: The supernatant, which is the platelet-rich plasma (PRP), is carefully collected.[1]

-

Platelet Count Adjustment: The platelet concentration in the PRP is determined using a hematology analyzer and adjusted to a standardized concentration (e.g., 2.5 x 10^8 platelets/ml) with platelet-poor plasma (PPP), which is obtained by a second, higher-speed centrifugation of the remaining blood.[1]

Platelet Stimulation and Inhibition Assay

-

Incubation: Aliquots of the prepared PRP are placed in an aggregometer cuvette and equilibrated at 37°C.[1]

-

Antagonist Pre-incubation: For inhibition studies, platelets are pre-incubated with this compound (e.g., 400 µM) or vehicle for a short period (e.g., 5 minutes).[1][2]

-

Agonist Stimulation: Platelet activation is initiated by the addition of an agonist, such as thrombin or the specific PAR4-activating peptide AY-NH2, at various concentrations.[1][2]

-

Sample Collection: After a defined incubation period (e.g., 5 minutes), the reaction is stopped, and the platelet suspension is centrifuged to pellet the platelets.[1]

-

Supernatant Collection: The supernatant, containing the released factors, is carefully collected and stored at -70°C for subsequent analysis.[1]

Quantification of Endostatin Release

-

Enzyme-Linked Immunosorbent Assay (ELISA): The concentration of endostatin in the collected supernatants is measured using a commercially available endostatin ELISA kit, following the manufacturer's instructions.[1][2]

Signaling Pathways and Mechanisms of Action

The inhibitory effect of this compound on endostatin release is a direct consequence of its antagonism of the PAR4 receptor. The activation of PAR4 by thrombin initiates a cascade of intracellular events culminating in the exocytosis of endostatin-containing α-granules.

References

tcY-NH2 TFA: A Potent and Selective PAR4 Antagonist for Thrombosis Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombosis, the formation of a blood clot inside a blood vessel, is a critical pathological process underlying cardiovascular diseases such as myocardial infarction and stroke. Platelet activation plays a central role in thrombus formation. Thrombin, the most potent platelet agonist, activates platelets through Protease-Activated Receptors (PARs), specifically PAR1 and PAR4 on human platelets.[1][2][3] While both receptors contribute to platelet activation, PAR4 is implicated in sustained platelet responses and thrombus stabilization, making it an attractive target for antiplatelet therapy.[1][2][4] tcY-NH2 TFA ((trans-Cinnamoyl)-YPGKF-NH2 TFA) has emerged as a potent and selective peptide antagonist of PAR4, offering a valuable tool for investigating the role of PAR4 in thrombosis and developing novel antithrombotic agents.[5][6] This technical guide provides a comprehensive overview of this compound as a research tool, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Mechanism of Action

This compound is a peptidomimetic antagonist that selectively targets the Protease-Activated Receptor 4 (PAR4).[1][5] PARs are a unique class of G-protein coupled receptors (GPCRs) that are activated by proteolytic cleavage of their N-terminal domain.[1] This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor to initiate intracellular signaling.[3] In human platelets, thrombin cleaves and activates both PAR1 and PAR4.[1][3]

This compound acts by competitively inhibiting the binding of the tethered ligand to the receptor, thereby preventing PAR4-mediated downstream signaling.[1][7] This blockade of PAR4 activation leads to the inhibition of key platelet responses, including platelet aggregation and the release of pro-thrombotic factors.[5][6] The selectivity of this compound for PAR4 over other PARs, particularly PAR1, makes it a precise tool for dissecting the specific contribution of PAR4 to thrombotic processes.[7]

dot

Caption: PAR4 signaling pathway and the inhibitory action of this compound.

Quantitative Data

The efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound

| Parameter | Species | Assay | Agonist | Concentration of this compound | Result | Reference |

| IC50 | Rat | Platelet Aggregation | AYPGKF-NH2 (10 µM) | 95 µM | 50% inhibition of platelet aggregation | [5] |

| IC50 | N/A | Aorta Relaxation | N/A | 64 µM | 50% inhibition of aorta relaxation | [5] |

| IC50 | N/A | Gastric Contraction | N/A | 1 µM | 50% inhibition of gastric contraction | [5] |

| Inhibition | Human | Endostatin Release & Platelet Aggregation | Thrombin or AY-NH2 | 400 µM (5 min pre-incubation) | Prevents endostatin release and platelet aggregation | [5] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Administration Route | Dosage | Key Findings | Reference |

| Isolated Rat Heart (Ischemia-Reperfusion) | N/A | 5 µM (15 min) | Decreased infarct size by 51%; Increased recovery of ventricular function by 26% | [5] |

| Brain Death Rat Model | Tail Vein Injection | 0.6 mg/kg (single dose) | Alleviated liver injury (lower ALT/AST levels) | [5] |

| Burn Injury Mice Model | Intraperitoneal Injection | 0.6 mg/kg (single dose) | Increased posttraumatic activation of CD4+ Tregs | [5] |

| Experimental Inflammation Mice Model | Intrapleural Injection | 40 ng/kg (single dose) | Inhibited neutrophil recruitment | [5] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments involving this compound.

In Vitro Platelet Aggregation Assay

This protocol is designed to assess the inhibitory effect of this compound on platelet aggregation in response to a PAR4 agonist.

Materials:

-

This compound

-

PAR4 agonist peptide (e.g., AYPGKF-NH2)

-

Platelet-rich plasma (PRP) or washed platelets

-

Aggregometer

-

Phosphate-buffered saline (PBS)

Procedure:

-

Platelet Preparation: Obtain platelet-rich plasma (PRP) from whole blood by centrifugation at a low speed (e.g., 200 x g for 15 minutes). To obtain washed platelets, further centrifuge the PRP at a higher speed (e.g., 1000 x g for 10 minutes) and resuspend the platelet pellet in a suitable buffer like Tyrode's buffer.

-

Incubation: Pre-incubate the platelet suspension with varying concentrations of this compound (e.g., 0-500 µM) or vehicle control for a specified time (e.g., 5 minutes) at 37°C.[5]

-

Stimulation: Add the PAR4 agonist (e.g., 10 µM AYPGKF-NH2) to the platelet suspension to induce aggregation.[5]

-

Measurement: Monitor platelet aggregation using an aggregometer, which measures the change in light transmission through the platelet suspension over time.

-

Data Analysis: Calculate the percentage of aggregation and determine the IC50 value of this compound, which is the concentration required to inhibit 50% of the agonist-induced platelet aggregation.

dot

Caption: Workflow for in vitro platelet aggregation assay.

In Vivo Thrombosis Model (e.g., Ferric Chloride-Induced Carotid Artery Thrombosis)

This protocol describes a common in vivo model to evaluate the antithrombotic effects of this compound.

Materials:

-

This compound

-

Anesthetic agent (e.g., isoflurane)

-

Ferric chloride (FeCl3) solution (e.g., 10%)

-

Surgical instruments

-

Doppler flow probe or intravital microscope

Procedure:

-

Animal Preparation: Anesthetize the animal (e.g., mouse or rat) and surgically expose the carotid artery.

-

Drug Administration: Administer this compound or vehicle control via the desired route (e.g., tail vein injection, intraperitoneal injection) at the specified dose.[5] For intravenous administration, this compound can be prepared in a vehicle such as DMSO, PEG300, Tween-80, and saline.[5]

-

Thrombus Induction: Place a small piece of filter paper saturated with FeCl3 solution on the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes) to induce endothelial injury and subsequent thrombus formation.

-

Blood Flow Monitoring: Monitor blood flow in the carotid artery using a Doppler flow probe or visualize thrombus formation using intravital microscopy.

-

Endpoint Measurement: The primary endpoint is typically the time to vessel occlusion (cessation of blood flow). Other parameters such as thrombus size and stability can also be assessed.

-

Data Analysis: Compare the time to occlusion and other thrombotic parameters between the this compound-treated group and the control group to determine the antithrombotic efficacy.

dot

Caption: Workflow for a typical in vivo thrombosis model.

Conclusion

This compound is a valuable pharmacological tool for researchers investigating the role of PAR4 in thrombosis and hemostasis. Its selectivity allows for the specific interrogation of PAR4-mediated signaling pathways in platelets and other cell types. The quantitative data and experimental protocols provided in this guide offer a solid foundation for designing and conducting robust preclinical studies. Further research utilizing this compound will continue to elucidate the intricate mechanisms of thrombus formation and contribute to the development of safer and more effective antithrombotic therapies.

References

- 1. Protease-Activated Receptor 4 (PAR4): A Promising Target for Antiplatelet Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drugs targeting protease-activated receptor-4 improve the anti-thrombotic therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PAR4 (Protease-Activated Receptor 4) Antagonism With BMS-986120 Inhibits Human Ex Vivo Thrombus Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Protease-activated Receptor | TargetMol [targetmol.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to tcY-NH2 TFA Peptide

This technical guide provides a comprehensive overview of the basic properties, biological activity, and experimental considerations for the tcY-NH2 TFA peptide. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Properties and Specifications

This compound is a synthetic peptide known for its potent and selective antagonism of Protease-Activated Receptor 4 (PAR4).[1][2][3][4] It is a modified pentapeptide with the sequence Tyr-Pro-Gly-Lys-Phe, where the N-terminus is acylated with a trans-cinnamoyl group and the C-terminus is an amide.[5][6] The trifluoroacetate (TFA) salt form is common due to its use in the purification process.[7][8]

Chemical and Physical Data

| Property | Value | Source |

| Full Name | (trans-Cinnamoyl)-YPGKF-NH2 TFA | [1] |

| Synonyms | This compound, tc-YPGKF-NH2, trans-cinnamoyl-YPGKF-amide | [1] |

| Molecular Formula | C42H50F3N7O9 | [5][9] |

| Molecular Weight | 853.9 g/mol | [5] |

| Amino Acid Sequence | YPGKF | [5][6] |

| CAS Number | 1262750-73-1 | [5] |